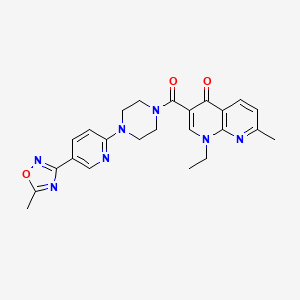

![molecular formula C18H23N3O3 B2550915 3-(3-(氮杂环-1-基)-3-氧代丙基)-3,4-二氢-1H-苯并[e][1,4]二氮杂卓-2,5-二酮 CAS No. 1190758-47-4](/img/structure/B2550915.png)

3-(3-(氮杂环-1-基)-3-氧代丙基)-3,4-二氢-1H-苯并[e][1,4]二氮杂卓-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

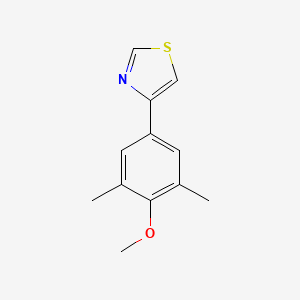

The compound "3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione" is a chemically synthesized molecule that appears to be related to a class of compounds known as 1,4-diazepines. These compounds have a seven-membered heterocyclic structure with two nitrogen atoms and are of significant interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1,4-diazepine compounds has been explored in various studies. For instance, a rhodium(III)-catalyzed synthesis of benzo[c]azepine-1,3(2H)-diones has been reported, which involves tandem C–H alkylation and intramolecular amination of N-methoxylbenzamide with alkylating agents . Another study presents the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and their derivatives through condensation, regioselective thionation, and nucleophilic substitutions, yielding various bis-functionalized 1,4-diazepines . These methods highlight the synthetic versatility and the potential to create a wide array of diazepine derivatives, which could include the target compound.

Molecular Structure Analysis

The molecular structure of 1,4-diazepines is characterized by the presence of a seven-membered diazepine ring. The specific substituents on the ring can significantly influence the compound's chemical behavior and biological activity. The synthesis methods described in the literature suggest that the target compound could be synthesized by modifying existing procedures to introduce the azepan-1-yl and oxopropyl groups at the appropriate positions on the diazepine ring .

Chemical Reactions Analysis

The chemical reactivity of 1,4-diazepines can be quite diverse, depending on the substituents attached to the core structure. The literature indicates that these compounds can undergo various chemical reactions, including alkylation, amination, thionation, and nucleophilic substitutions . These reactions are crucial for the functionalization of the diazepine ring and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione" are not detailed in the provided papers, related 1,4-diazepine derivatives generally exhibit properties that make them of interest in medicinal chemistry. These properties can include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for drug development .

科学研究应用

对映选择性合成

N1-甲基-N4-Boc-苯并[e][1,4]二氮杂卓-2,5-二酮的对映选择性合成展示了进入潜在有用药物支架的有效途径。这些化合物由氨基酸制备,并以高对映选择性经历环收缩生成喹诺酮-2,4-二酮,展示了它们在合成具有立体化学纯度的复杂分子结构中的相关性(Antolak 等,2014)。

在生物活性物质中的作用

氮杂卓,包括具有苯并-1,4-二氮杂卓或苯并-1,4-氧杂卓环的氮杂卓,在生物活性物质的化学中起着至关重要的作用。这些结构存在于目前用于药物的各种药物中,突出了它们在药物设计和药理学中的重要性(Nilov 等,2003)。

药物设计中的新型杂环

与芳基[e][1,3]二氮杂卓二酮相关的杂环的新合成和表征说明了非平面杂环对药物设计的贡献。这些化合物,包括各种含有多氮的衍生物,展示了此类结构作为类药物分子的前体的潜力,突出了药物化学中开发新治疗剂的创造性途径(Bardovskyi 等,2020)。

金属卡宾前体

将4-重氮异色满-3-亚胺作为合成异色满衍生物的金属卡宾前体的研究揭示了基于二氮杂卓的结构在有机合成中的多功能性。这些前体参与环加成反应,导致新型环状结构,这可能对新材料或生物活性化合物的开发产生影响(Ren 等,2017)。

氮杂卓二酮肟的合成

氮杂卓二酮肟的合成展示了二氮杂卓及相关结构可能的化学修饰的多样性。这些由氮杂卓-2-酮制备的化合物表现出有趣的物理化学性质,表明在包括药理学在内的各种化学领域中具有潜在应用(EL FROM 等,2003)。

未来方向

There is ongoing interest in the synthesis of seven-membered heterocycles, including benzodiazepines, due to their potential pharmacological properties . Future research may focus on expanding the methods of organic synthesis, creating new libraries of azepines, and revealing previously unknown pharmacological properties of these compounds .

属性

IUPAC Name |

3-[3-(azepan-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-16(21-11-5-1-2-6-12-21)10-9-15-18(24)19-14-8-4-3-7-13(14)17(23)20-15/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXPRJVZJLQSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

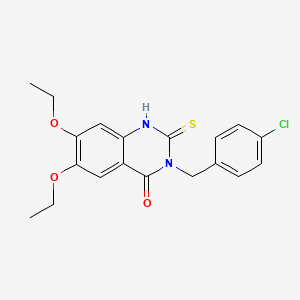

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

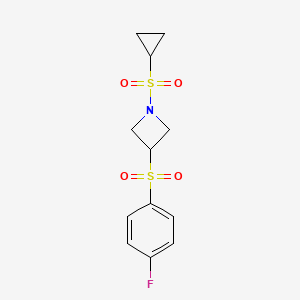

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)

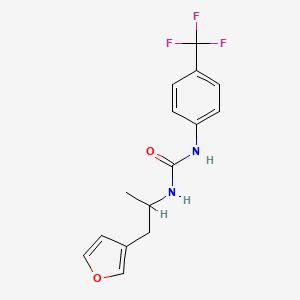

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)